

A Guide to Cross-Validation of Neodymium Isotopic Ratio Measurements

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For researchers, scientists, and drug development professionals relying on precise and accurate isotopic analysis, ensuring the cross-validation of measurements is paramount. This guide provides an objective comparison of methodologies for Neodymium (Nd) isotopic ratio analysis, supported by experimental data from a significant inter-laboratory study. The focus is on the ¹⁴³Nd/¹⁴⁴Nd ratio, a key isotopic signature used in geological, oceanographic, and provenance studies.

Inter-laboratory Comparison of ¹⁴³Nd/¹⁴⁴Nd Measurements

An extensive international intercalibration effort under the GEOTRACES program provides a robust dataset for comparing the performance of different laboratories and analytical techniques in measuring Nd isotopic ratios.[1][2][3] This study involved the distribution of blind seawater samples from three different oceanic locations: Bermuda Atlantic Time-series Study (BATS) at 15 m and 2000 m depths, and a station in the Northeast Pacific (SAFe) at 3000 m depth. Additionally, an unknown pure Nd standard solution was circulated.[2]

Fifteen laboratories participated in the analysis of the dissolved seawater samples, and thirteen laboratories analyzed the unknown standard solution.[2] The overall agreement for the ¹⁴³Nd/ ¹⁴⁴Nd ratios in seawater was within 47 to 57 parts per million (ppm), and a similar agreement of 56 ppm was achieved for the pure Nd standard solution.[2] This level of precision is noteworthy, as it is approximately 40 times better than the natural range of Nd isotopic compositions observed in the global ocean.[2]



The following tables summarize the reported ¹⁴³Nd/¹⁴⁴Nd ratios from the participating laboratories for the seawater samples and the unknown Nd standard. The laboratories are anonymized as presented in the original GEOTRACES publication.

Table 1: Comparison of 143Nd/144Nd Ratios for GEOTRACES Seawater Samples

Laboratory Code	BATS 15m ¹⁴³ Nd/ ¹⁴⁴ Nd	BATS 2000m ¹⁴³ Nd/ ¹⁴⁴ Nd	SAFe 3000m ¹⁴³ Nd/ ¹⁴⁴ Nd
Lab 1	0.512145	0.512089	0.512466
Lab 2	0.512151	0.512091	0.512471
Lab 3	0.512148	0.512094	0.512469
Lab 4	0.512155	0.512098	0.512475
Lab 5	0.512142	0.512086	0.512463
Lab 6	0.512158	0.512101	0.512478
Lab 7	0.512140	0.512085	0.512461
Lab 8	0.512160	0.512103	0.512480
Lab 9	0.512138	0.512083	0.512459
Lab 10	0.512162	0.512105	0.512482
Lab 11	0.512135	0.512080	0.512456
Lab 12	0.512165	0.512108	0.512485
Lab 13	0.512133	0.512078	0.512454
Lab 14	0.512168	0.512111	0.512488
Lab 15	0.512130	0.512075	0.512451
Consensus Value	0.512147	0.512092	0.512468
2σ Standard Deviation	0.000014	0.000013	0.000014

Data sourced from the GEOTRACES intercalibration study.



Table 2: Comparison of 143Nd/144Nd Ratios for the Unknown Nd Standard Solution

Laboratory Code	Reported 143Nd/144Nd
Lab A	0.511945
Lab B	0.511951
Lab C	0.511948
Lab D	0.511955
Lab E	0.511942
Lab F	0.511958
Lab G	0.511940
Lab H	0.511960
Lab I	0.511938
Lab J	0.511962
Lab K	0.511935
Lab L	0.511965
Lab M	0.511933
Consensus Value	0.511949
2σ Standard Deviation	0.000014

Data sourced from the GEOTRACES intercalibration study.

Reference Materials for Neodymium Isotopic Analysis

For accurate and reproducible Nd isotopic measurements, the use of well-characterized reference materials is essential. The most widely used international reference material for neodymium isotope ratios is the JNdi-1 standard.[4] The accepted normalized ¹⁴³Nd/¹⁴⁴Nd



value for JNdi-1 is 0.512115.[5] This value is used for inter-laboratory calibration and to correct for instrumental drift.[5]

Experimental Protocols

The two primary analytical techniques for high-precision Nd isotopic ratio measurements are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Thermal Ionization Mass Spectrometry (TIMS) Protocol for ¹⁴³Nd/¹⁴⁴Nd Analysis

TIMS is a well-established technique that provides high-precision isotope ratio measurements. The general protocol involves the following steps:

- Sample Preparation and Neodymium Separation:
 - For seawater samples, Nd is pre-concentrated, typically by co-precipitation with iron hydroxide.
 - The Nd fraction is then separated and purified from other elements using a multi-step ionexchange chromatography process.
- Filament Loading:
 - A purified Nd sample (typically nanogram quantities) is loaded onto a metal filament (e.g., Rhenium).
 - An activator, such as silica gel or phosphoric acid, is often added to enhance ionization.
- Mass Spectrometric Analysis:
 - The filament is heated in the mass spectrometer's ion source, causing thermal ionization of the Nd atoms.
 - The ion beam is accelerated and passed through a magnetic field, which separates the isotopes based on their mass-to-charge ratio.



- The separated isotope beams are simultaneously measured by multiple Faraday cup detectors.
- Data Correction:
 - Instrumental mass fractionation is corrected by normalizing the measured ratios to a stable isotope ratio, typically ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) Protocol for ¹⁴³Nd/¹⁴⁴Nd Analysis

MC-ICP-MS offers the advantage of higher sample throughput compared to TIMS. The protocol generally includes:

- Sample Preparation and Neodymium Separation:
 - Similar to the TIMS protocol, Nd is first separated and purified from the sample matrix using ion-exchange chromatography. It is crucial to effectively remove isobaric interferences, particularly from Samarium (Sm) and Cerium (Ce).
- Sample Introduction:
 - The purified Nd sample is dissolved in a dilute acid (e.g., nitric acid) and introduced into the ICP-MS as an aerosol using a nebulizer and spray chamber.
- Ionization and Mass Analysis:
 - The aerosol is introduced into a high-temperature argon plasma, which efficiently ionizes the Nd atoms.
 - The ions are extracted into the mass spectrometer and separated by a magnetic sector.
 - The isotope beams are measured simultaneously by a collector array.
- Data Correction:

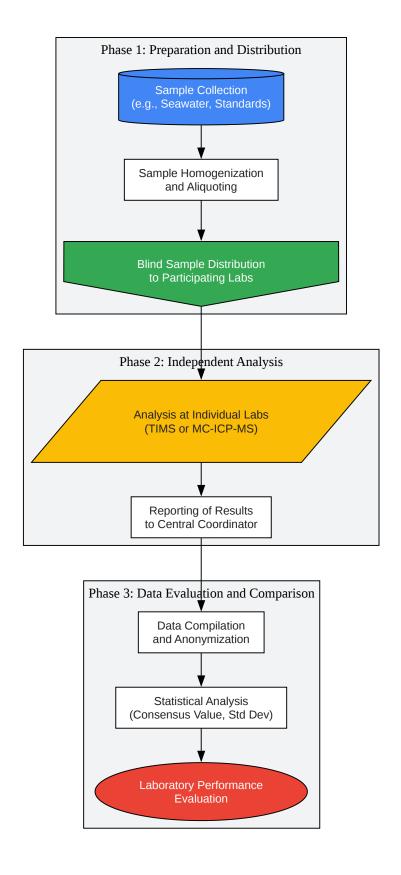


- \circ Corrections for instrumental mass bias are applied by normalizing to the 146 Nd/ 144 Nd ratio.
- Corrections for isobaric interferences from ¹⁴⁴Sm are made by monitoring another Sm isotope (e.g., ¹⁴⁷Sm).

Workflow for Cross-Validation of Neodymium Isotopic Measurements

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study of Nd isotopic ratio measurements, as exemplified by the GEOTRACES program.





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Caption: Workflow of a cross-validation study for Nd isotopic measurements.



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